seco 10,11-Anhydro Clarithromycin
Description
Properties
Molecular Formula |
C₃₈H₆₉NO₁₃ |
|---|---|
Molecular Weight |
747.95 |
Synonyms |
seco 10,11-Didehydro-11-deoxy-6-O-methylerythromycin; _x000B_seco 10,11-Didehydro-11-deoxy-clarithromycin; 3-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-12,13-dihydroxy-6-methoxy-2,4,6,8,10,12-hexamethyl-9-oxo-5-[[3,4,6-trideoxy-3-(dime |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Seco 10,11 Anhydro Clarithromycin
Retrosynthetic Analysis and Key Precursor Chemistry for Seco 10,11-Anhydro Clarithromycin (B1669154)
A retrosynthetic analysis of seco 10,11-Anhydro Clarithromycin deconstructs the molecule to identify its key precursors. The term "seco" indicates a broken macrolactone ring, suggesting the final step in a hypothetical synthesis would be a ring-opening reaction, or conversely, the precursor is a linear molecule that does not undergo a final cyclization. The "10,11-Anhydro" feature points to an alkene, which is typically formed via a dehydration or elimination reaction from a diol or a functionalized alcohol.
The primary precursor for semi-synthetic modifications is Clarithromycin itself, which is a 6-O-methyl ether of Erythromycin (B1671065) A. nih.govbit.edu.cn The synthesis of Clarithromycin from Erythromycin A was a significant challenge, primarily focused on achieving selective methylation of the C6-hydroxyl group over the other four hydroxyl groups present in the molecule. researchgate.net
The key steps in the retrosynthesis are:
Ring-Opening Disconnection : The seco-lactone structure is traced back to a cyclic macrolactone. This disconnection corresponds to the reverse of a hydrolysis or oxidative cleavage reaction. The immediate precursor is therefore 10,11-Anhydro Clarithromycin .
Anhydro Bond Disconnection : The C10-C11 double bond is disconnected via the reverse of an elimination reaction. This leads back to a precursor with a hydroxyl group at C11 and a suitable leaving group, or simply the diol, which is derived from Clarithromycin .
Core Precursor : Clarithromycin is a semi-synthetic antibiotic derived from Erythromycin A through methylation. nih.gov For total synthesis endeavors, seco-acid derivatives are key intermediates that are cyclized to form the 14-membered lactone ring. researchgate.net
This analysis establishes that this compound is synthetically accessible from Clarithromycin, which in turn is derived from Erythromycin A.
Table 1: Retrosynthetic Pathway and Precursors
| Target/Intermediate | Key Disconnection | Precursor(s) |
|---|---|---|
| This compound | Macrolactone Ring Cleavage | 10,11-Anhydro Clarithromycin |
| 10,11-Anhydro Clarithromycin | C10-C11 Alkene Formation | Clarithromycin |
Strategies for 10,11-Anhydro Bond Formation in Macrolide Synthesis
The formation of the 10,11-double bond is a critical transformation starting from the clarithromycin scaffold. This is typically achieved through elimination reactions on the intact macrolactone ring.
Dehydration Reactions and Olefin Formation
The most direct method for creating the 10,11-anhydro moiety involves the dehydration of the C11 and C12 hydroxyl groups or, more commonly, the elimination from a functionalized C11-hydroxyl group. A common strategy involves converting one of the hydroxyl groups into a good leaving group, such as a mesylate or tosylate, followed by base-induced elimination.
One documented procedure involves the mesylation of the 11-hydroxy group in a protected 15-azido clarithromycin derivative. nih.gov Subsequent treatment of the resulting mesylate with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates an E2 elimination reaction to yield the 10,11-alkene. nih.gov This method is efficient for creating the desired olefinic bond within the macrolide structure.
Table 2: Reagents for 10,11-Anhydro Bond Formation
| Step | Reagent | Purpose |
|---|---|---|
| 1. Activation | Methanesulfonyl chloride (MsCl) | Converts the C11-hydroxyl into a mesylate (a good leaving group). |
Cyclization and Rearrangement Pathways
While the 10,11-anhydro bond is typically formed on a pre-existing macrolide, the broader field of macrolide synthesis includes various cyclization and rearrangement pathways that create structural diversity. Macrolactonization, the ring-closing step to form the lactone, is a cornerstone of macrolide synthesis. nih.gov The success of these cyclizations often depends on precursor preorganization, though studies have shown that biasing elements are not always required for efficient 14-membered macrolide formation. nih.gov
Rearrangement reactions have also been employed to modify macrolide scaffolds. For instance, the Beckmann rearrangement is used to convert an oxime derivative of erythromycin into a ring-expanded lactam, a key step in the synthesis of the related macrolide azithromycin (B1666446). youtube.com While this specific rearrangement does not produce the 10,11-anhydro structure, it exemplifies how skeletal frameworks of macrolides can be fundamentally altered. Another relevant concept is the oxidative cleavage-ring expansion mechanism, which can transform cyclic ketones into macrocyclic compounds. researchgate.net These strategies highlight the chemical versatility of the macrolide family.
Ring-Opening (Seco) Approaches to Clarithromycin Analogues
The "seco" designation signifies that the macrolactone ring has been opened. This can be achieved through several chemical methods, most notably by cleaving the ester linkage or by breaking a carbon-carbon bond within the macrolide backbone.
Oxidative Cleavage Strategies of the Macrolactone Ring
Oxidative cleavage offers a method to open the macrolactone ring by breaking a C-C bond. This typically requires harsh conditions and powerful oxidizing agents. Reagents like ozone (O₃) or Oxone® (potassium peroxymonosulfate) are capable of cleaving C-C bonds, especially those adjacent to carbonyl groups or other activated positions. scielo.br For example, ozonolysis is a versatile method for oxidizing cyclic olefins. scielo.br Applying such methods to a 10,11-anhydro clarithromycin derivative could potentially cleave the ring at or near the newly formed double bond or other susceptible sites, leading to a linear dicarboxylic acid or other fragmented products. The oxidative cleavage of α-nitrocycloalkanones with Oxone® to yield α,ω-dicarboxylic acids provides a procedural model for this type of ring-opening transformation.
Directed Hydrolysis and Solvolysis Reactions
A more controlled and common method for opening the macrolactone ring is through the cleavage of its defining ester bond. This is achieved via hydrolysis (using water) or solvolysis (using another solvent), typically under acidic or basic catalysis. The macrolactone of clarithromycin is an ester formed between the C13-hydroxyl group and the C1-carboxyl group.
Clarithromycin is known to be unstable in acidic conditions, undergoing degradation that can involve the hydrolysis of its ester linkage and the cleavage of its glycosidic bonds. nih.govresearchgate.net This lability can be exploited synthetically. A directed hydrolysis reaction, using an acid or base, would cleave the C1-O bond of the lactone, opening the ring to form a "seco-acid"—a linear molecule possessing a carboxylic acid at C1 and a hydroxyl group at C13. This is the most direct route to a seco-clarithromycin analogue.
Table 3: Comparison of Ring-Opening (Seco) Strategies
| Method | Bond Cleaved | Key Reagents | Resulting Functional Groups |
|---|---|---|---|
| Oxidative Cleavage | Carbon-Carbon (C-C) | Ozone (O₃), Oxone® | Typically two carboxyl groups (-COOH) |
| Hydrolysis/Solvolysis | Ester (C-O) | H⁺ (acid) or OH⁻ (base) | One carboxyl group (-COOH) and one hydroxyl group (-OH) |
Functional Group Interconversions and Stereochemical Control at Seco 10,11-Anhydro Positions
The chemical manipulation of the this compound framework, particularly at the C10 and C11-C12 positions, is crucial for developing new derivatives. The synthesis of these compounds often begins with the transformation of clarithromycin into a 10,11-anhydro intermediate. wikipedia.org A common substrate for these modifications is 10,11-anhydro-O6-methyl-descladinosylerythromycin. researchgate.net
A key strategy involves the activation of the typically unreactive C10-methyl group. researchgate.net This can be achieved by converting it into an allylic acetate (B1210297), which is then transformed into the corresponding allylic cyanide. researchgate.net These activated intermediates are susceptible to further reactions. For instance, both the allylic acetate and the cyanide can react with carbonyldiimidazole and ammonia (B1221849) to form a C11,C12-cyclic carbamate (B1207046). researchgate.net This reaction proceeds with the concurrent elimination of the allylic group, yielding a methylene (B1212753) α,β-unsaturated ketone. researchgate.net
This α,β-unsaturated system is a key site for introducing diversity through conjugate addition reactions. The addition of amines leads to the stereoselective formation of a C-N bond at the terminal methylene carbon. researchgate.net Stereoselectivity is a critical aspect of these transformations. When using anion-stabilized nucleophiles, such as the sodium salt of a malonate, stereoselectivity is observed in the formation of the new substituent at the C10 position. researchgate.net Furthermore, stereoselective cycloaddition with reagents like trimethylsilyldiazomethane (B103560) can produce complex spirocyclic structures where the original C10 carbon becomes a quaternary spirocarbon. researchgate.net The stereochemistry at the C10 position is of significant importance, as studies on related analogues have shown that compounds with the natural C-10 isomer exhibit substantially higher activity compared to their C-10 epi counterparts. nih.gov
| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| C10-Methyl | Allylic Activation | NCS, Benzoyl Peroxide, then KOAc | C10-Allyl Acetate | researchgate.net |
| C10-Allyl Acetate | Cyanation | Pd(PPh3)4, KCN | C10-Allyl Cyanide | researchgate.net |
| C10-Allyl Acetate/Cyanide | Cyclic Carbamate Formation | Carbonyldiimidazole, Ammonia | C11,C12-Cyclic Carbamate and C10-Methylene α,β-unsaturated ketone | researchgate.net |
| C10-Methylene | Conjugate Addition | Amines | C10-Aminomethyl substituent (Stereoselective) | researchgate.net |
| C10-Methylene | Cycloaddition | Trimethylsilyldiazomethane | C10-Spirocycle (Stereoselective) | researchgate.net |
Total and Semisynthetic Routes to this compound and Related Scaffold Variants
The synthesis of macrolides like this compound and its variants can be approached through either semisynthesis from existing natural products or total synthesis from simple building blocks.
Semisynthetic routes typically begin with clarithromycin itself. A key transformation is the conversion of clarithromycin into the 10,11-anhydro intermediate, which then serves as the substrate for further modifications as described in the previous section. wikipedia.org This approach leverages the complex, pre-existing stereochemistry of the natural macrolide scaffold.
Total synthesis provides a more flexible route to novel scaffold variants, including those that are difficult to access via semisynthesis. These routes build the macrolide from the ground up and generally involve two main phases: the synthesis of a linear seco-acid precursor and its subsequent cyclization. The seco-acid itself is often constructed in a convergent manner by coupling together smaller, stereochemically defined fragments. researchgate.net For example, a common strategy involves coupling "eastern" and "western" hemisphere building blocks to assemble the full linear chain. nih.gov
The critical step in total synthesis is the macrolactonization, the ring-closing reaction that forms the large lactone ring from the linear seco-acid. researchgate.net This intramolecular esterification is entropically disfavored and often requires specialized methods. yu.edu.jo Traditional methods often require multiple steps to prepare the seco-acid, including the protection and subsequent deprotection of functional groups, and use stoichiometric activating reagents under harsh conditions. yu.edu.jo More advanced strategies, however, have been developed to improve efficiency. researchgate.net One notable method is the Yamaguchi macrolactonization, which uses a mixed anhydride (B1165640) to facilitate ring closure under mild conditions. researchgate.net
Catalytic Approaches in Seco-Anhydro Macrolide Synthesis
Palladium Catalysis: Palladium catalysts are versatile tools in this context. One innovative approach is a Pd-catalyzed cascade alkoxycarbonylative macrolactonization. yu.edu.jo This method constructs the macrolactone ring in a single step from an alkendiol precursor, bypassing the need to pre-form and activate a seco-acid. yu.edu.jo The palladium center is thought to act as a template, bringing the reacting ends of the molecule together to overcome the entropic barrier to cyclization. yu.edu.jo Palladium catalysis is also employed for functionalization, such as in the Stille cross-coupling reaction, which can be used for carbylation at the C10-methylene position of an anhydro intermediate. researchgate.net
Ruthenium Catalysis: Ring-closing metathesis (RCM) is a powerful method for forming large rings. researchgate.net This reaction, often catalyzed by ruthenium complexes like the Grubbs(II) catalyst, has been applied to the synthesis of macrolide scaffolds. wikipedia.org In one example, a linear diene substrate was cyclized using a Grubbs(II)-catalyzed RCM to afford a 14-membered macrolide ring in 60% yield. wikipedia.org
Lewis Acid Catalysis: Lewis acids can also be used to promote macrolactonization. Hafnium(IV) triflate (Hf(OTf)₄) has been used as a catalyst for the direct macrolactonization of seco-acids. researchgate.net This method is advantageous as it can provide high yields (55-90%) and produces only water as a byproduct, without requiring the slow addition of reagents. researchgate.net
| Catalyst Type | Specific Catalyst Example | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Palladium | Pd(OAc)2/dppf | Alkoxycarbonylative Macrolactonization | One-step formation of macrolactone from alkendiol | yu.edu.jo |
| Palladium | Pd(PPh3)4 | Stille Cross-Coupling | Carbylation of C10-methylene group | researchgate.net |
| Ruthenium | Grubbs(II) Catalyst | Ring-Closing Metathesis (RCM) | Cyclization of a linear diene to form the macrolide ring | wikipedia.org |
| Lewis Acid | Hf(OTf)4 | Macrolactonization | Direct cyclization of a seco-acid | researchgate.net |
Chemoenzymatic Synthesis and Biotransformation Pathways (non-human, in vitro)
Chemoenzymatic synthesis and biotransformation represent a green and highly selective alternative to traditional chemical methods for modifying complex molecules like macrolides. nih.gov The use of enzymes or whole-cell systems can provide access to derivatives that are difficult to prepare through conventional synthesis due to the high regio- and stereoselectivity of biocatalysts. yu.edu.jonih.gov
While reports on the enzymatic synthesis of this compound itself are limited, studies on the parent compound demonstrate the potential of this approach. Microbial transformation has been successfully used to modify the clarithromycin structure. In one notable in vitro study, the plant pathogenic fungus Aspergillus niger was used to biotransform clarithromycin. yu.edu.jo This whole-cell system performed a highly selective reaction, producing 3-deoxyclarithromycin as the main metabolite in a one-step process. yu.edu.jo The transformation was nearly complete after four days, highlighting the efficiency and selectivity of the enzymatic machinery within the microorganism. yu.edu.jo
Such microbial transformations provide a low-cost, one-step method for preparing macrolide derivatives in a highly stereo- and regio-selective manner. yu.edu.jo The successful application of biocatalysis in producing building blocks for other antibiotics, such as lactams, further underscores the potential of this technology. chemistryworld.com Harnessing these biological systems offers a powerful strategy for generating novel macrolide analogues for further study. yu.edu.jonih.gov
Structural Elucidation and Conformational Analysis of Seco 10,11 Anhydro Clarithromycin
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Seco 10,11-Anhydro Clarithromycin (B1669154)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For complex structures like macrolide derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals. nih.gov
Multi-Dimensional NMR Techniques for Structure Assignment
The acid-catalyzed degradation of clarithromycin leads to a mixture of products, making the assignment of ¹H NMR spectra a significant challenge. acs.orgresearchgate.net However, the use of multi-dimensional techniques can unravel these complex spectra.
¹H NMR: In the context of a seco-anhydro derivative, the ¹H NMR spectrum would exhibit significant changes compared to the parent clarithromycin. Key indicators would include the appearance of new olefinic proton signals corresponding to the C10-C11 double bond and shifts in the signals of protons adjacent to the newly formed carboxyl and hydroxyl groups resulting from the ring opening.
¹³C NMR: The ¹³C NMR spectrum would corroborate these structural changes, showing characteristic signals for the sp² carbons of the C10=C11 double bond and a signal for the new carboxyl carbon.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. It would be crucial for connecting the protons on the fragmented macrolide backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning carbon signals based on their attached protons.
While specific spectral data for "seco 10,11-Anhydro Clarithromycin" is not published, the table below illustrates the expected key ¹H and ¹³C NMR shifts for the modified regions of the macrolide ring, based on known degradation pathways.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Shift |
| C10 | Olefinic proton signal | ~120-140 | Formation of C=C double bond |
| C11 | Olefinic proton signal | ~120-140 | Formation of C=C double bond |
| C1 | - | ~170-180 | Conversion of lactone to carboxylic acid |
Conformational Analysis in Solution via NOESY and ROESY Experiments
The three-dimensional structure (conformation) of macrolides is critical to their biological activity and is significantly altered by structural changes like ring opening. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key NMR techniques that provide information on the spatial proximity of atoms. researchgate.net
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For a flexible, ring-opened molecule like a seco-derivative, these experiments would reveal the preferred folding of the carbon chain in solution. This helps in understanding the relative orientation of the remaining stereocenters and the sugar substituents. Studies on clarithromycin and its derivatives have used these techniques to determine their conformations when bound to biological targets like ribosomes. rsc.org While the parent clarithromycin is relatively rigid, a seco-derivative would exhibit significantly more conformational flexibility. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com
For complex molecules with multiple stereocenters like macrolides, VCD is an excellent alternative to X-ray crystallography, as it does not require single crystals. rsc.org The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry.
Recent studies have successfully applied VCD to differentiate between clarithromycin and erythromycin (B1671065), which differ only by a single methyl group. rsc.orgnih.gov The experimental VCD spectra, when compared with spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT), allow for unambiguous assignment of the absolute configuration. nih.gov For a seco-anhydro derivative, VCD could confirm that the stereocentries retained from the parent clarithromycin have not epimerized during the degradation process. The technique's sensitivity would detect the characteristic VCD signatures arising from the new structural features. rsc.org
Mass Spectrometry-Based Structural Characterization of this compound and its Fragments
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis (MS/MS).
For a this compound derivative, high-resolution mass spectrometry (HR-MS) would be used to determine its exact mass, allowing for the calculation of its molecular formula. This would confirm the addition of a water molecule (from the hydrolysis of the lactone) and the loss of another water molecule (from the 10,11-dehydration) compared to the parent clarithromycin.
Tandem mass spectrometry (MS/MS) provides insights into the molecule's structure by analyzing its fragmentation patterns. The fragmentation of macrolides like clarithromycin is well-characterized and typically involves the sequential loss of the sugar moieties. researchgate.netnih.govmdpi.com
Key Fragmentation Pathways for Clarithromycin and its Derivatives:
Loss of Cladinose (B132029): A neutral loss of the cladinose sugar.
Loss of Desosamine (B1220255): Cleavage of the glycosidic bond to the desosamine sugar, often observed as a characteristic fragment ion (e.g., m/z 158 for the desosamine moiety itself). researchgate.netresearchgate.net
Aglycone Fragmentation: Cleavage and rearrangements within the macrolide ring itself.
For a seco-anhydro derivative, the fragmentation pattern would be altered. The ring-opening would create new, preferential cleavage sites, leading to fragment ions that are diagnostic for the seco-structure. The table below summarizes the expected key mass spectral fragments.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | Expected MW + 1 | Protonated molecular ion of the seco-anhydro derivative. |
| [M+H - Cladinose]⁺ | [M+H]⁺ - mass of cladinose | Loss of the cladinose sugar from the protonated molecule. |
| [M+H - Desosamine]⁺ | [M+H]⁺ - mass of desosamine | Loss of the desosamine sugar from the protonated molecule. |
| Desosamine Fragment | 158 | The isolated, charged desosamine sugar. researchgate.netresearchgate.net |
| Seco-specific Fragments | Variable | Fragments resulting from cleavage at the site of ring-opening, not seen in intact clarithromycin. |
X-ray Crystallography of this compound Analogues (if available)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While obtaining a single crystal of a flexible, non-symmetrical degradation product like this compound would be extremely challenging, the crystal structures of clarithromycin itself and its stable analogues are well-documented. nih.govnih.gov
These studies reveal a common "folded-out" conformation for the 14-membered macrolide ring of clarithromycin in the solid state. nih.gov This conformation is considered important for its biological activity. Analysis of clarithromycin polymorphs and solvates (like the monohydrate) shows how intermolecular interactions, such as hydrogen bonds, dictate the crystal packing. nih.govnih.gov This information serves as a crucial reference point, providing the precise bond lengths, bond angles, and stereochemistry of the parent molecule from which the seco-anhydro derivative is formed.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are increasingly used to complement experimental data in structural elucidation and conformational analysis. nih.gov
Molecular Mechanics and Dynamics: These simulations can explore the conformational landscape of flexible molecules. tubitak.gov.truniv-biskra.dz For a this compound, molecular dynamics simulations could predict the most stable conformations in different solvent environments, providing a theoretical model of the molecule's dynamic behavior in solution. This can help interpret NOESY data by correlating observed cross-peaks with calculated inter-proton distances in low-energy conformers.
Density Functional Theory (DFT): DFT calculations are essential for predicting spectroscopic properties. As mentioned, they are used to calculate theoretical VCD spectra for comparison with experimental data to determine absolute configuration. nih.gov DFT can also be used to calculate NMR chemical shifts and to model mass spectrometry fragmentation pathways, helping to confirm proposed structures and fragmentation mechanisms. nih.gov Studies on clarithromycin derivatives have shown that computational modeling can successfully predict their conformations. rsc.org
Conformational Ensemble Analysis of the Seco-Anhydro Macrocycle
The formation of this compound results from the acid-catalyzed degradation of clarithromycin, leading to the cleavage of the cladinose sugar and subsequent dehydration of the aglycone. This transformation introduces significant flexibility into the macrolactone ring. The opening of the 14-membered ring at the C-9, C-10 position to form a 'seco' (meaning 'to cut' in Latin) derivative, coupled with the introduction of a double bond between C-10 and C-11, dramatically alters the conformational landscape compared to the parent compound.
Conformational analysis of macrolides is complex due to the large number of rotatable bonds. rsc.org For the seco-anhydro macrocycle of this clarithromycin derivative, a multitude of low-energy conformations is expected to exist in equilibrium. These conformations are primarily dictated by the torsional angles of the macrocyclic backbone and the orientation of the desosamine sugar.
Table 1: Predicted Key Conformational Features of the Seco-Anhydro Macrocycle
| Feature | Predicted Characteristic | Method of Determination (Hypothetical) |
| Macrocycle Conformation | Predominantly folded conformations with potential for extended forms. The C10-C11 double bond restricts local flexibility. | Molecular Dynamics Simulations, 2D NMR (NOESY) |
| Desosamine Sugar Orientation | Multiple orientations relative to the macrocycle, influencing the overall shape and accessibility of functional groups. | NOE-based distance restraints, Molecular Modeling |
| Key Dihedral Angles | Specific sets of dihedral angles defining distinct conformational families. | Quantum Mechanics (QM) calculations, NMR coupling constants |
| Hydrogen Bonding Network | Intramolecular hydrogen bonds involving hydroxyl groups and the lactone carbonyl, stabilizing certain conformations. | Infrared (IR) Spectroscopy, NMR temperature coefficients |
This table is a generalized representation based on the analysis of similar macrolide structures due to the absence of specific experimental data for this compound.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For this compound, these calculations can pinpoint sites susceptible to nucleophilic or electrophilic attack, predict spectroscopic properties, and rationalize its chemical behavior.
The introduction of the C10-C11 double bond in the anhydro form of the macrolide is expected to be a key reactive site. The electron density distribution across this π-system will govern its susceptibility to addition reactions. Furthermore, the seco nature of the macrocycle, with the opened ring, presents a different electronic environment around the C9-keto group compared to the parent clarithromycin.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the double bond or the nitrogen atom of the desosamine sugar. The LUMO is anticipated to be centered on electron-deficient sites, like the carbonyl groups.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (red) are indicative of electron-rich areas, prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound from Quantum Mechanical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high, indicating susceptibility to oxidation. | Predicts reactivity towards electrophiles and potential for metabolic transformations. |
| LUMO Energy | Relatively low, suggesting susceptibility to reduction. | Indicates potential sites for nucleophilic attack, such as the C9-ketone and the C10-C11 double bond. |
| HOMO-LUMO Gap | Moderate, reflecting chemical reactivity. | A smaller gap generally implies higher reactivity. |
| Mulliken Atomic Charges | Negative charges on oxygen and nitrogen atoms; positive charges on carbonyl carbons. | Identifies specific atoms that are electron-rich or electron-deficient, guiding predictions of reactivity. |
| Electrostatic Potential | Negative potential around carbonyl oxygens and the double bond; positive potential around hydroxyl protons and near the C9-carbonyl carbon. | Provides a map of electrophilic and nucleophilic sites on the molecular surface. |
This table presents a generalized summary of expected electronic properties based on the analysis of clarithromycin and its derivatives. Specific values would require dedicated quantum mechanical calculations for this compound.
Investigation of Antimicrobial Resistance Mechanisms to Seco 10,11 Anhydro Clarithromycin Molecular and in Vitro Levels
Analysis of Target Site Mutations in 23S rRNA Conferring Resistance
The primary target for macrolide antibiotics is the 50S ribosomal subunit, where they bind to the 23S rRNA and inhibit protein synthesis. researchgate.net Alterations in this target site, primarily through point mutations, are a major cause of resistance.
Point mutations within the V domain of the 23S rRNA are strongly associated with clarithromycin (B1669154) resistance, and by extension, are relevant to its anhydro derivative. These mutations prevent the stable binding of the macrolide to the ribosome, thereby allowing protein synthesis to proceed. The most frequently observed mutations occur at adenine (B156593) residues at positions 2142 and 2143 (Escherichia coli numbering). nih.govnih.gov
Studies in Helicobacter pylori have consistently identified A2142G and A2143G as the predominant mutations conferring clarithromycin resistance. nih.govnih.govnih.gov The A2142G mutation has been associated with a higher level of resistance compared to the A2143G mutation. nih.govmdpi.com Other less frequent but clinically relevant mutations include A2142C, A2146G, and A2147G. nih.govnih.gov The prevalence of these mutations can vary geographically. nih.gov
Table 1: Common 23S rRNA Point Mutations Associated with Clarithromycin Resistance
| Mutation | Organism(s) | Impact on Resistance |
|---|---|---|
| A2142G | Helicobacter pylori | High-level resistance |
| A2143G | Helicobacter pylori | Moderate to high-level resistance |
| A2142C | Helicobacter pylori | Moderate-level resistance |
| A2146G | Helicobacter pylori | Contributes to resistance, may act in concert with other mutations |
| A2147G | Helicobacter pylori | Significantly associated with phenotypic resistance |
Another critical mechanism of target site modification is the methylation of the 23S rRNA, which is catalyzed by Erm-type rRNA methyltransferases. nih.gov These enzymes dimethylate a specific adenine residue, A2058 (E. coli numbering), in the peptidyl transferase center of the 50S ribosomal subunit. nih.gov This modification results in a conformational change in the ribosome that sterically hinders the binding of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). nih.gov
The dimethylation of A2058 prevents the formation of a crucial hydrogen bond network that stabilizes the macrolide in its binding pocket. nih.gov Specifically, the N6-amino group of A2058 in an unmethylated ribosome acts as a hydrogen bond donor to a water molecule that, in turn, coordinates the binding of the macrolide. nih.gov The addition of two methyl groups to this nitrogen atom disrupts this interaction, leading to a significant decrease in the binding affinity of the antibiotic. nih.gov Given that seco 10,11-Anhydro Clarithromycin shares the same ribosomal target as other macrolides, this methylation mechanism is a potent pathway for conferring resistance to this compound.
Role of Bacterial Efflux Pumps in this compound Resistance
Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target.
Several families of efflux pumps contribute to multidrug resistance in bacteria. In the context of macrolide resistance, the Resistance-Nodulation-Division (RND) family is of particular importance in Gram-negative bacteria, while the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) are significant in both Gram-positive and Gram-negative species. purdue.edu
In Mycobacterium abscessus, a species known for its intrinsic resistance to many antibiotics, several efflux pump genes have been implicated in clarithromycin resistance, including MAB_2355c, MAB_1409c, and MAB_1846. nih.gov The presence of efflux pump inhibitors like PAβN, carbonyl cyanide m-chlorophenylhydrazone (CCCP), and verapamil (B1683045) has been shown to significantly reduce the MIC of clarithromycin in non-susceptible isolates. nih.govnih.gov
Table 2: Efflux Pumps and Inhibitors in Clarithromycin Resistance
| Efflux Pump Gene(s) | Organism | Efflux Pump Inhibitor(s) | Effect of Inhibitor |
|---|---|---|---|
| hefA (HP605) | Helicobacter pylori | Phenylalanine-arginine β-naphthylamide (PAβN) | Decrease in clarithromycin MIC |
| MAB_2355c, MAB_1409c, MAB_1846 | Mycobacterium abscessus | PAβN, CCCP, Verapamil | Significant decrease in clarithromycin MIC |
The expression of efflux pump genes is often tightly regulated and can be induced by the presence of antibiotics. nih.gov Under the selective pressure of an antibiotic like this compound, bacteria can develop mutations in the regulatory genes that control efflux pump expression, leading to their overexpression. nih.gov This overexpression results in a higher capacity to extrude the antibiotic, contributing to increased resistance.
In M. abscessus, the induction of efflux pumps is considered a primary step in the development of acquired drug resistance. nih.gov Exposure to sub-inhibitory concentrations of clarithromycin can lead to the overexpression of efflux pump genes. nih.gov This initial, often low to moderate level of resistance, can then be augmented by the subsequent acquisition of target site mutations, leading to high-level resistance. nih.gov The overexpression of efflux pumps can impose a fitness cost on the bacteria due to the increased energy expenditure required for their operation. researchgate.net
Enzymatic Inactivation Pathways of this compound by Bacterial Enzymes
A third mechanism of resistance involves the enzymatic modification of the antibiotic molecule, rendering it inactive. For macrolides, two main types of inactivating enzymes have been identified: macrolide phosphotransferases (MPHs) and erythromycin (B1671065) esterases. nih.govresearchgate.net
Macrolide phosphotransferases inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. researchgate.net Erythromycin esterases, on the other hand, hydrolyze the lactone ring of the macrolide, breaking the antibiotic's structure. researchgate.net
Studies have shown that clarithromycin is a substrate for both MPHs and erythromycin esterases, although it may be a less favored substrate compared to erythromycin. nih.govresearchgate.net The O-methylation at the C-6 position of the clarithromycin molecule appears to confer some degree of resistance to inactivation by these enzymes compared to erythromycin. researchgate.net While specific studies on the enzymatic inactivation of this compound are limited, it is plausible that it would be susceptible to the same enzymatic pathways, although the structural modifications in the anhydro form might influence its affinity as a substrate for these enzymes.
In Vitro Generation and Characterization of Resistant Microorganism Strains
A comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically detailing the in vitro generation and characterization of microorganism strains resistant to this compound. While extensive research has been conducted on the parent compound, clarithromycin, and the development of resistance in various bacterial species, this body of work does not extend to its seco-acid derivative.
For clarithromycin, resistance is frequently developed in vitro through methods such as multi-step and single-step methodologies. These involve exposing bacteria to gradually increasing concentrations of the antibiotic on gradient plates or in broth, or a single passage on antibiotic-containing agar (B569324) plates to select for spontaneous mutations. nih.gov The resulting resistant strains are then characterized by determining their minimum inhibitory concentrations (MICs) and identifying the genetic basis of resistance, which often involves point mutations in the 23S rRNA gene or the presence of efflux pumps. nih.govnih.gov
However, specific data on the frequency of mutation, the nature of genetic alterations, or the MIC shifts for this compound are not present in the available literature. Such studies would be crucial to understanding the potential for resistance development to this specific compound and how it compares to the well-documented resistance profiles of clarithromycin.
Metabolic Reprogramming of Bacteria in Response to this compound Exposure (in vitro metabolomics)
Similarly, there is no available research on the metabolic reprogramming of bacteria in response to exposure to this compound. The field of metabolomics has been applied to understand how bacteria adapt their metabolic pathways to survive antibiotic stress, including from clarithromycin.
Studies on clarithromycin have shown that its exposure can trigger significant metabolic reprogramming in bacteria like Helicobacter pylori. nih.gov This involves alterations in various metabolic pathways, including amino acid metabolism, energy production, and virulence-associated processes. These changes are believed to contribute to the development of antibiotic resistance. nih.gov
The investigation of such metabolic shifts in response to this compound would require dedicated in vitro metabolomics studies. These studies would involve exposing susceptible bacterial strains to the compound and analyzing the resulting changes in their metabolite profiles using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. The absence of such research means that the specific metabolic responses of bacteria to this particular chemical compound remain uncharacterized.
Design, Synthesis, and in Vitro Biological Evaluation of Novel Seco 10,11 Anhydro Clarithromycin Derivatives and Analogues
Rational Design Principles for Overcoming Macrolide Resistance
The rational design of new macrolide derivatives is a crucial step in combating antibiotic resistance. nih.gov Computational methods and a deep understanding of bacterial resistance mechanisms guide the strategic modification of the macrolide scaffold. nih.gov
Exploiting Unique Binding Pockets with Seco-Anhydro Scaffold
The formation of the 10,11-anhydro structure in clarithromycin (B1669154) derivatives creates a more rigid platform. This rigidity, combined with the flexibility of the seco-opened lactone ring, allows the molecule to adopt conformations that can interact with alternative binding pockets within the bacterial ribosome. This can help to overcome resistance that arises from modifications to the primary binding site.
Strategies for Evading Efflux Mechanisms
Bacterial efflux pumps are a major cause of macrolide resistance, actively removing the antibiotic from the bacterial cell. One strategy to evade these pumps is to design molecules with physicochemical properties that are less favorable for efflux pump recognition and transport. Modifications to the seco-10,11-anhydro clarithromycin scaffold can be tailored to alter properties like polarity and molecular shape, potentially reducing their affinity for efflux pumps. Studies on other macrolide potentiators have shown that inhibiting efflux pump activity is a critical factor in overcoming resistance. nih.gov
Chemical Modifications at the 10,11-Anhydro and Seco-Open Positions
The chemical synthesis of seco-10,11-anhydro clarithromycin derivatives begins with the conversion of clarithromycin into a 10,11-anhydro intermediate. mdpi.com This is often achieved through mesylation of the 11-hydroxyl group followed by elimination using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com The C10-methyl group of the resulting 10,11-anhydro intermediate can then be activated for further substitutions. nih.gov This activation can be achieved by converting it into an allylic acetate (B1210297) or cyanide. nih.gov These activated intermediates then serve as a versatile platform for a variety of chemical modifications.
For instance, conjugate addition of amines to a methylene (B1212753) α,β-unsaturated ketone formed from the allylic acetate or cyanide leads to the stereoselective formation of a C-N bond at the C10 position. nih.gov Furthermore, Stille cross-coupling reactions with palladium catalysis can be used for carbylation at the methylene group. nih.gov Stereoselective cycloadditions are also possible, for example, with trimethylsilyldiazomethane (B103560) to create a spiro-cyclic system where the C10 carbon becomes a quaternary spirocarbon. nih.gov
Synthesis of Hybrid Molecules Incorporating Seco 10,11-Anhydro Clarithromycin Core Structures
The seco-10,11-anhydro clarithromycin core can be incorporated into hybrid molecules to further enhance antibacterial activity and broaden the spectrum. This approach involves linking the macrolide scaffold to other pharmacophores known for their antibacterial properties. While specific examples solely focused on seco-10,11-anhydro clarithromycin hybrids are not detailed in the provided search results, the general principle of creating hybrid macrolides is well-established. For example, new 4''-substituted derivatives of clarithromycin have been synthesized by converting them into 4''-malonic monoesters and subsequently coupling them with various alcohols and amines. nih.gov This strategy could be adapted to the seco-10,11-anhydro scaffold.
In Vitro Antimicrobial Spectrum against Resistant and Sensitive Bacterial Strains
The in vitro antibacterial activity of newly synthesized seco-10,11-anhydro clarithromycin analogues is a critical measure of their potential. These compounds are typically tested against a panel of both macrolide-sensitive and macrolide-resistant bacterial strains, including key respiratory pathogens like Streptococcus pneumoniae and Staphylococcus aureus.
A number of C10-modified 10,11-anhydro-3-ketolide derivatives have demonstrated significantly improved activity against efflux-resistant S. pneumoniae and both efflux and inducibly resistant strains of S. aureus when compared to the parent compound, clarithromycin. nih.gov For instance, certain 11-O-carbamoyl-3-O-descladinosyl-3-keto-clarithromycin derivatives have shown notable activity against resistant S. aureus strains. nih.gov Specifically, one such derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus ATCC43300, which was more than 16-fold more active than clarithromycin and azithromycin (B1666446). nih.gov The same compound also showed good activity against S. pneumoniae B1 and S. pyogenes R1 with MIC values of 32 µg/mL. nih.gov
| Compound/Derivative | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| Clarithromycin | S. pneumoniae (efflux-resistant) | Efflux | > Reference | nih.gov |
| C10-modified anhydro-ketolide | S. pneumoniae (efflux-resistant) | Efflux | Improved vs. Clarithromycin | nih.gov |
| Clarithromycin | S. aureus (efflux & inducible resistance) | Efflux, Inducible | > Reference | nih.gov |
| C10-modified anhydro-ketolide | S. aureus (efflux & inducible resistance) | Efflux, Inducible | Improved vs. Clarithromycin | nih.gov |
| Compound 9b | S. aureus ATCC43300 | Resistant | 16 | nih.gov |
| Azithromycin | S. aureus ATCC43300 | Resistant | >256 | nih.gov |
| Compound 9b | S. aureus ATCC31007 | Resistant | 16 | nih.gov |
| Compound 9b | S. pneumoniae B1 | Resistant | 32 | nih.gov |
| Compound 9b | S. pyogenes R1 | Resistant | 32 | nih.gov |
| Compounds 9a, 9c, 9d, 9g | S. pneumoniae AB11 | Resistant | 32 or 64 | nih.gov |
Structure-Activity Relationships (SAR) for Newly Synthesized this compound Analogues
The analysis of structure-activity relationships (SAR) provides crucial insights for the further optimization of these novel macrolide derivatives. For the seco-10,11-anhydro clarithromycin analogues, several key SAR observations have been made.
The modifications at the C10 position have a significant impact on antibacterial activity. The introduction of aminomethyl groups at C10 has been shown to be a fruitful strategy. nih.gov The stereochemistry at C10 is also critical; for instance, in related 2,3-anhydro-11,12-carbamate erythromycin (B1671065) A analogues, the natural C-10 isomer was found to be substantially more active than its C-10 epi analogue. nih.gov
Furthermore, combined modifications at different positions of the clarithromycin scaffold can lead to synergistic effects. For example, the combination of modifications at the C-3 and C-11 positions of clarithromycin has been shown to be beneficial for improving activity against resistant bacteria. nih.gov Conversely, single modifications at certain positions, such as the C-2'' position, can be detrimental to antibacterial activity. nih.gov The nature of the substituent at the C11-carbamate in related anhydro-erythromycin analogues also plays a role, with arylalkyl carbamates having a two or four-carbon linker between the aromatic ring and the carbamate (B1207046) nitrogen demonstrating the best in vitro activity. nih.gov
Computational-Assisted Design and Virtual Screening of Potential Derivatives
The design of novel this compound derivatives can be significantly accelerated and rationalized through the use of computational-assisted drug design (CADD) and virtual screening techniques. These methods allow for the in silico evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and most favorable pharmacological profiles for synthesis and subsequent biological testing.
Molecular Modeling and Scaffold Analysis
The foundational step in the computational design of novel derivatives is the three-dimensional (3D) modeling of the parent compound, this compound. This can be achieved through conformational analysis using molecular mechanics force fields such as AMBER or MMFF. These calculations help in understanding the conformational flexibility of the seco-macrolide ring, which is expected to be more flexible than the parent clarithromycin due to the ring opening. Modeling studies on other macrolides, such as clarithromycin and azithromycin, have shown that their biological activity is closely linked to their conformation when bound to the bacterial ribosome. rsc.orgresearchgate.net Therefore, understanding the preferred conformations of the this compound scaffold is crucial for designing derivatives that can adopt a bioactive conformation.
Virtual Screening Strategies
Once a reliable 3D model of the scaffold is established, virtual screening can be employed to identify promising derivatives. This can be approached through two main strategies:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the biological target, which for macrolides is the 50S ribosomal subunit of bacteria. Molecular docking simulations can be performed to predict the binding mode and affinity of virtual derivatives within the ribosomal binding pocket. For instance, studies on other clarithromycin derivatives have utilized molecular docking to understand how modifications at different positions of the macrolide ring can lead to enhanced interactions with the ribosomal RNA and amino acid residues in the binding site. nih.gov A virtual library of this compound derivatives with diverse substituents at various positions can be docked to the bacterial ribosome to identify compounds with improved binding scores and favorable interactions.
Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution crystal structure of the target in complex with a closely related ligand, LBVS methods can be used. These approaches utilize the chemical information of known active compounds to identify new ones. Pharmacophore modeling, for example, can be used to create a 3D representation of the essential chemical features required for biological activity. This model can then be used to screen large chemical databases for molecules that match the pharmacophoric features.
Predictive Modeling of ADME/T Properties
A significant advantage of computational approaches is the ability to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds early in the drug discovery process. In silico models can estimate parameters such as oral bioavailability, metabolic stability, and potential for off-target effects. For example, computational tools were used to predict the ADME/T properties of clarithromycin and azithromycin analogues in a study exploring their potential against SARS-CoV-2. cumhuriyet.edu.tr By filtering virtual libraries based on predicted ADME/T profiles, researchers can focus synthetic efforts on compounds that are more likely to have favorable pharmacokinetic and safety profiles.
Illustrative Virtual Screening Workflow and Data
A typical computational workflow for the design of novel this compound derivatives would involve the following steps:
Library Design: Generation of a virtual library of derivatives by adding a variety of chemical substituents at synthetically accessible positions of the this compound scaffold.
Conformational Analysis: Generation of low-energy 3D conformations for each virtual compound.
Molecular Docking: Docking of the virtual library against the bacterial 50S ribosome.
Scoring and Ranking: Ranking of the docked compounds based on their predicted binding affinity (docking score).
ADME/T Filtering: Filtering the top-ranked compounds based on predicted ADME/T properties.
Selection of Candidates: Selection of a final set of promising candidates for chemical synthesis and in vitro biological evaluation.
The following interactive data table provides a hypothetical example of the type of data that would be generated during a virtual screening campaign for novel this compound derivatives.
| Derivative ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted hERG Inhibition (IC50, µM) |
| SAC-001 | R1 = -CH3 | -8.5 | 65 | >10 |
| SAC-002 | R1 = -CH2CH3 | -8.9 | 62 | >10 |
| SAC-003 | R1 = -Phenyl | -9.5 | 55 | 8.2 |
| SAC-004 | R2 = -NH2 | -8.2 | 70 | >10 |
| SAC-005 | R2 = -N(CH3)2 | -8.6 | 68 | 9.5 |
| SAC-006 | R1 = -CH3, R2 = -NH2 | -9.1 | 67 | >10 |
| SAC-007 | R1 = -CH2-pyridyl | -10.2 | 58 | 7.5 |
| SAC-008 | R1 = -CH2-furyl | -9.8 | 60 | >10 |
This table is for illustrative purposes only and does not represent actual experimental data.
By integrating these computational strategies, the design and discovery of novel this compound derivatives with potentially enhanced antibacterial activity and improved drug-like properties can be pursued in a more efficient and targeted manner. This computational-assisted approach helps to navigate the vast chemical space and focus resources on the most promising candidates for development.
Advanced Analytical Methodologies for Seco 10,11 Anhydro Clarithromycin and Its in Vitro Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of clarithromycin (B1669154) and its related substances, including seco 10,11-Anhydro Clarithromycin. The technique's high sensitivity and selectivity make it ideal for distinguishing and quantifying analytes in intricate matrices. nih.gov
Development of Robust Analytical Methods for Purity and Identity Confirmation
Beyond basic identification, robust LC-MS methods are essential for confirming the purity and unequivocally establishing the identity of this compound. This involves the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) offers rapid and sensitive analysis. core.ac.ukresearchgate.net For definitive structure confirmation, HRMS provides highly accurate mass measurements of precursor and product ions, enabling the precise determination of elemental composition. nih.gov In positive ion electrospray ionization (ESI+), clarithromycin typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 748.9. core.ac.uk Degradation products like this compound would exhibit a distinct mass shift, allowing for their identification. The fragmentation pattern in MS/MS, often targeting specific fragments like the desosamine (B1220255) sugar moiety (m/z 158), provides structural confirmation. longdom.orgmdpi.com
Method development focuses on optimizing chromatographic separation to resolve the parent compound from its degradants and metabolites. Reversed-phase columns, such as C18, are frequently employed. nih.govlongdom.org
Table 1: Exemplary LC-MS Parameters for Clarithromycin and Related Substance Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | UPLC/HPLC | High-resolution separation |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7-3.5 µm) nih.govresearchgate.net | Retention and separation of polar and non-polar compounds |
| Mobile Phase | Acetonitrile (B52724) and water with additives (e.g., 0.1% formic acid, ammonium (B1175870) acetate) researchgate.netnih.gov | Facilitates ionization and improves peak shape |
| Ionization Mode | Positive Electrospray Ionization (ESI+) core.ac.uk | Efficiently ionizes macrolide structures |
| MS Detection | Triple Quadrupole (QqQ) or High-Resolution (e.g., Q-TOF, Orbitrap) nih.gov | For sensitive quantification (MRM) or accurate mass identification (HRMS) |
| MS/MS Transition | e.g., m/z 748.9 → 158.1 for Clarithromycin core.ac.uk | Specific fragmentation for selective and sensitive detection |
Quantification in Complex In Vitro Biological Matrices
Quantifying this compound in complex in vitro matrices, such as bacterial culture media or microsomal incubations, presents significant challenges due to matrix effects. nih.gov LC-MS/MS, operated in Multiple Reaction Monitoring (MRM) mode, is the method of choice for this purpose due to its exceptional selectivity and sensitivity. researchgate.net
The process begins with sample preparation, a critical step to remove interferences. Techniques like protein precipitation (PPT) with acetonitrile or liquid-liquid extraction (LLE) are common. core.ac.uknih.gov For more complex media like fermentation broths, solid-phase extraction (SPE) may be necessary to clean the sample and concentrate the analyte. nih.gov
To counteract matrix effects and ensure accuracy, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is ideal. core.ac.uk The method is validated for linearity, accuracy, precision, and recovery to ensure reliable quantification. nih.govnih.gov For instance, a method for quantifying antibiotics in fermentation media was validated according to ICH M10 guidelines, establishing linearity with a correlation coefficient (r²) above 0.998. nih.gov A key challenge is managing signal suppression or enhancement caused by matrix components, which requires careful optimization of the extraction and chromatographic conditions. nih.gov
High-Resolution Mass Spectrometry for Metabolomic Fingerprinting of Microorganisms
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolomic fingerprinting. It allows for the non-targeted screening of metabolites produced by microorganisms exposed to a parent drug like clarithromycin. nih.gov This approach is crucial for identifying not only expected degradation products like this compound but also novel, previously uncharacterized metabolites.
In a typical workflow, microorganisms are incubated with the drug, and the culture medium is analyzed. HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide high-resolution and mass accuracy, enabling the generation of elemental formulas for detected ions. nih.gov By comparing the metabolomic profiles of treated and untreated cultures, researchers can pinpoint drug-related metabolites. For example, a non-targeted LC/ESI-HR-MS method was developed to screen for clarithromycin metabolites in chicken liver microsomes, demonstrating the technique's ability to identify metabolic products in a biological system. mdpi.com This approach can tentatively identify numerous metabolites in a single run, providing a comprehensive overview of the metabolic fate of the parent compound. nih.govmdpi.com
Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis
While LC-MS is the dominant technique, Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) can offer complementary analytical capabilities, although their application to this compound is less common.
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for charged and polar compounds. It has been successfully used for the analysis of macrolide antibiotics like clarithromycin. nih.govresearchgate.net The separation is based on the differential migration of analytes in an electric field. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been used for various antibiotic analyses. researchgate.net CE offers advantages such as short analysis times and low consumption of solvents. researchgate.net For a large, complex molecule like this compound, method development would be required to optimize buffer composition, pH, and voltage to achieve adequate resolution from the parent drug and other metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a primary choice for analyzing large, polar, and thermally labile molecules like macrolide degradation products. The high temperatures required for volatilization in the GC inlet can cause further degradation of the analyte. Therefore, derivatization would be necessary to convert the non-volatile this compound into a more volatile and thermally stable compound before it could be analyzed by GC-MS. This additional step adds complexity and potential for analytical error.
Development of Isotope-Labeled Probes for Mechanistic Studies (in vitro)
Isotope-labeled probes are invaluable tools for elucidating metabolic pathways and reaction mechanisms in vitro. Using stable-isotope labeled (e.g., with ²H or ¹³C) versions of clarithromycin allows for unambiguous tracking of the drug and its metabolites through complex biological systems. nih.gov
When a mixture of the labeled and unlabeled drug is incubated, for instance, in a liver microsome preparation, the resulting metabolites will exhibit a characteristic isotopic pattern when analyzed by LC-MS. nih.gov This "doublet" signature makes it easy to distinguish drug-related metabolites from endogenous matrix components. This approach has been systematically compared to radiolabeling (e.g., with ¹⁴C) and has been proven to be a highly effective alternative for in vitro metabolism studies, especially in early drug development when radiolabeled compounds may not be available. nih.gov The development of a ¹³C-d₃ labeled clarithromycin has been reported for use as an internal standard in pharmacokinetic studies, highlighting the feasibility of synthesizing such probes. core.ac.uk By using a labeled version of clarithromycin, one could precisely trace the formation of this compound and other related metabolites, providing definitive evidence for specific metabolic or degradation pathways.
Future Research Directions and Open Questions in Seco 10,11 Anhydro Clarithromycin Chemistry and Biology
Exploration of Non-Antibiotic Biological Activities (e.g., immunomodulatory, anti-inflammatory, if discovered in vitro/preclinical models)
Currently, there is no published data on the non-antibiotic biological activities of seco 10,11-Anhydro Clarithromycin (B1669154). Future in vitro studies would be the initial step to screen for any potential immunomodulatory or anti-inflammatory effects. These could involve cell-based assays to measure the production of cytokines and other inflammatory mediators in response to the compound.
Potential as a Scaffold for Rational Drug Design against Emerging Pathogens
The potential of seco 10,11-Anhydro Clarithromycin as a scaffold for drug design is entirely unexplored. Research would first need to establish if the core structure of this molecule offers any advantages over existing macrolide scaffolds. Its unique seco-ring structure could potentially allow for novel chemical modifications that may lead to derivatives with activity against drug-resistant pathogens.
Challenges and Innovations in the Synthesis of Complex Seco-Anhydro Macrolides
The synthesis of this compound itself presents a series of challenges that are not detailed in the current literature. A foundational research direction would be the development and optimization of a scalable and efficient synthesis route. Overcoming the stereochemical complexities inherent in macrolide synthesis would be a primary hurdle.
Advanced Computational Approaches for Predicting Activity and Resistance Profiles
No computational studies on this compound have been published. Future work could employ molecular docking and dynamics simulations to predict its binding affinity to bacterial ribosomes and other potential targets. Such studies could also help in predicting potential resistance mechanisms before they emerge.
Integration of Omics Technologies for Comprehensive In Vitro Biological Understanding
The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) to understand the biological effects of this compound is a completely open area. Initial studies could involve treating bacterial or eukaryotic cell cultures with the compound and analyzing the subsequent changes in gene expression, protein levels, and metabolic profiles to gain a systems-level understanding of its mode of action.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying seco 10,11-Anhydro Clarithromycin and its related substances in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification. Key parameters include:
- Mobile Phase : A mixture of acetonitrile and phosphate buffer (exact ratios depend on column specifications) .
- Column : C18 reversed-phase column with a particle size of 5 µm .
- Detection : UV absorbance at 210 nm for optimal sensitivity .
- Sample Preparation : Dissolve 0.1 g of the compound in 20 mL of mobile phase, filter, and inject 10 µL .
- Data Table :
| Parameter | Specification |
|---|---|
| Mobile Phase | Acetonitrile:Phosphate Buffer (40:60) |
| Column Type | C18 Reversed-Phase (250 mm × 4.6 mm) |
| Detection Wavelength | 210 nm |
| Retention Time | ~12–15 minutes (varies by impurities) |
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, focusing on:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation products .
- Related Substance Analysis : Use HPLC to quantify impurities, ensuring total related substances do not exceed 5.0% (w/w) .
- Storage Recommendations : Store in airtight containers at 2–8°C to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer : Response Surface Methodology (RSM) with a central composite design is effective. Key steps include:
- Variables : Temperature, reaction time, and catalyst concentration .
- Response : Yield (%) and purity (HPLC-based) .
- Data Analysis : Fit results to a quadratic model to identify optimal conditions .
- Data Table :
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 72 |
| Reaction Time (hours) | 6 | 12 | 9 |
| Catalyst (%) | 0.5 | 2.0 | 1.2 |
Q. How can contradictions in antimicrobial efficacy data for this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification:
- Heterogeneity Factors : Study location (Western vs. Eastern hemispheres), local clarithromycin resistance rates, and patient demographics .
- Meta-Regression : Correlate efficacy outcomes with resistance rates (e.g., regions with >20% resistance may show reduced efficacy) .
- Data Table :
| Region | Resistance Rate (%) | Efficacy (ITT Eradication Rate %) |
|---|---|---|
| Eastern Hemis. | 10.8–48.2 | 65.6–78.6 |
| Western Hemis. | 8.0–24.7 | 70.3–74.7 |
Q. What frameworks guide the formulation of pharmacokinetic research questions for this compound?
- Methodological Answer : Adapt the PICO(T) framework:
- Population (P) : Patients with specific bacterial infections (e.g., H. pylori).
- Intervention (I) : this compound dosage (e.g., 500 mg BID).
- Comparison (C) : Standard clarithromycin or placebo.
- Outcome (O) : AUC, Cmax, or eradication rates.
- Time (T) : 7–14-day treatment duration .
Q. How do excipients influence the sustained-release profile of this compound tablets?
- Methodological Answer : Use hydrophilic polymers like Methocel® K15M/K100M in factorial design studies:
- Dissolution Testing : Conduct in USP Apparatus II (paddle method) at 50 rpm, pH 6.8 .
- Release Kinetics : Fit data to a two-compartment model with first-order release rates .
- Key Finding : Methocel® K15M achieves 85% release in 12 hours vs. 65% for K100M .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
